1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE

Vue d'ensemble

Description

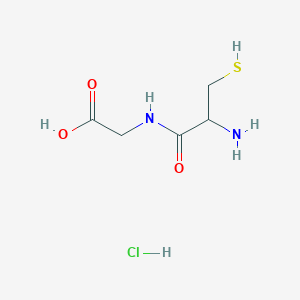

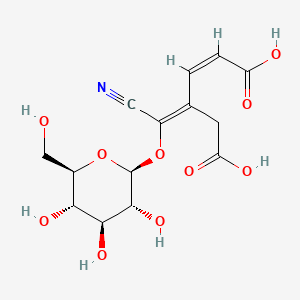

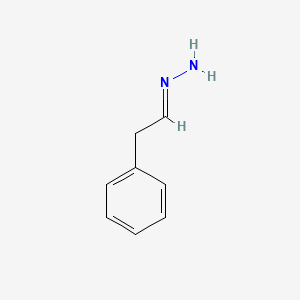

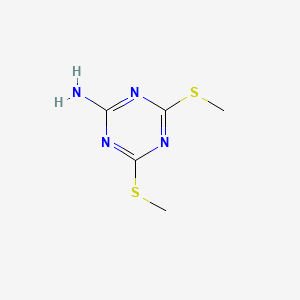

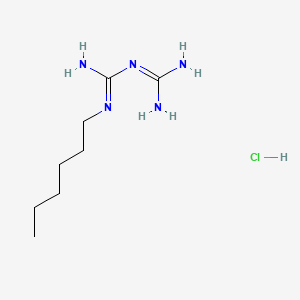

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE, also known as PHMB, is a chemical compound with the molecular formula C8H20ClN5. It is a derivative of hexamethylenediamine and is known for its antimicrobial properties. This compound is widely used in various applications, including medical, industrial, and research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of hexamethylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including crystallization and filtration, to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: It undergoes substitution reactions with halogens and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is used in the study of antimicrobial activity and as a preservative in biological samples.

Medicine: It is used in the formulation of antiseptics and disinfectants due to its broad-spectrum antimicrobial properties.

Mécanisme D'action

The antimicrobial activity of 1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE is attributed to its ability to disrupt the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets various molecular pathways involved in cell membrane integrity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-CARBAMIMIDAMIDO-N,N-DIMETHYLMETHANIMIDAMIDE HYDROCHLORIDE: This compound has similar antimicrobial properties but differs in its molecular structure and specific applications.

PHENFORMIN HYDROCHLORIDE: Another compound with similar chemical structure but used primarily as an anti-diabetic agent.

Uniqueness

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE is unique due to its broad-spectrum antimicrobial activity and its versatility in various applications, ranging from medical to industrial uses. Its ability to disrupt cell membranes makes it particularly effective against a wide range of microorganisms .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-hexylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5.ClH/c1-2-3-4-5-6-12-8(11)13-7(9)10;/h2-6H2,1H3,(H6,9,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDUFNBXCHCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873864 | |

| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-52-2 | |

| Record name | NSC210907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(diaminomethylidene)-2-hexylguanidine,hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX2UAA8H8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Poly(hexamethylenebiguanide) (PHMB) exert its antimicrobial effect?

A1: PHMB's antimicrobial activity stems from its interaction with the negatively charged phospholipid bilayer of bacterial cell membranes. [, ] This interaction disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death. [, ] This mechanism makes PHMB effective against a broad spectrum of bacteria.

Q2: What are some of the applications of PHMB in the food industry?

A2: PHMB has been explored for its potential to improve the safety and shelf-life of poultry. Studies have shown that immersing freshly processed poultry carcasses in PHMB solutions can significantly reduce bacterial growth and extend shelf-life. [, ] For instance, PHMB treatments at concentrations of 200-400 ppm increased the shelf-life of poultry to 22.9-26 days compared to 10.5 days for untreated controls. []

Q3: How does the structure of PHMB contribute to its binding affinity for cellulose?

A3: PHMB exhibits a strong affinity for cellulose due to a combination of electrostatic interactions and hydrogen bonding. [] Electrostatic interactions occur between the positively charged biguanide groups of PHMB and negatively charged carboxylic acid groups present in cellulose. Furthermore, hydrogen bonding between the biguanide groups and hydroxyl groups of cellulose further enhances the binding affinity. [] This strong interaction allows PHMB to effectively adsorb onto cellulose-based materials.

Q4: Are there any environmental concerns associated with PHMB use?

A4: While PHMB demonstrates valuable properties, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential effects on ecosystems is crucial for responsible use. Investigating strategies to mitigate any negative impacts, such as exploring biodegradable alternatives or optimizing waste management practices, is essential to ensure environmental sustainability. []

Q5: How does the adsorption behavior of PHMB differ between cellulose and lipid membranes?

A5: Interestingly, PHMB displays unique adsorption behaviors depending on the surface. While electrostatic interactions dominate its binding to cellulose, its interaction with solid-supported lipid films, mimicking cell membranes, is driven by a different mechanism. [] This suggests that PHMB might interact with different targets within biological systems through distinct mechanisms.

Q6: Has PHMB been investigated for use in water treatment?

A6: Yes, the effects of treating drinking water with PHMB and hydrogen peroxide were studied in calves. [] The results showed no significant difference in growth or diarrhea rates compared to calves drinking untreated water, suggesting its potential application in water disinfection. []

Q7: Can PHMB be incorporated into materials to impart antibacterial properties?

A7: Yes, PHMB can be effectively incorporated into various materials to impart durable antibacterial properties. [, ] For instance, PHMB-coated cotton fabrics demonstrated significant bactericidal activity even after repeated washing cycles simulating healthcare laundering conditions. [] This makes PHMB a promising candidate for developing antimicrobial textiles for healthcare and other applications.

Q8: Does the molecular weight of PHMB influence its adsorption characteristics?

A8: Yes, the molecular weight of PHMB can impact its adsorption behavior. Studies comparing PHMB with Chlorhexidine, another antimicrobial agent with a similar structure but lower molecular weight, reveal differences in their sorption characteristics on cellulose. [] The higher molecular weight of PHMB contributes to its distinct adsorption profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.